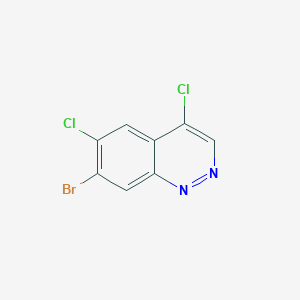

7-Bromo-4,6-dichlorocinnoline

Description

Significance of the Cinnoline (B1195905) Heterocyclic System in Chemical Research

The cinnoline nucleus, a bicyclic aromatic heterocycle with the molecular formula C₈H₆N₂, is a fundamental scaffold in the field of medicinal and chemical research. wisdomlib.orgpnrjournal.com As an isomer of other benzodiazines like quinazoline, quinoxaline (B1680401), and phthalazine, the cinnoline system, also known as 1,2-benzodiazine, provides a unique structural motif that has been extensively explored for its diverse chemical reactivity and biological significance. mdpi.comresearchgate.net Its structure serves as a valuable building block for the synthesis of more complex molecules and materials. smolecule.com

The academic and industrial interest in cinnoline derivatives stems from their broad spectrum of pharmacological activities. researchgate.netnih.gov Compounds incorporating the cinnoline core have demonstrated potential as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, antitumor, and anxiolytic agents. wisdomlib.orgmdpi.comsmolecule.com This wide range of biological activities has established the cinnoline scaffold as a "privileged structure" in drug discovery, leading to the development of numerous derivatives and their evaluation in various therapeutic areas. mdpi.comsmolecule.com The development of molecules based on the cinnoline framework is considered a significant contribution to the discovery of lead compounds with optimized pharmacological profiles. nih.gov

Academic Importance of Halogenated Cinnoline Derivatives

The introduction of halogen atoms—such as fluorine, chlorine, and bromine—onto the cinnoline scaffold plays a crucial role in modulating the physicochemical properties and biological activity of the resulting derivatives. Halogenation is a common strategy in medicinal chemistry to enhance a molecule's potency, metabolic stability, and membrane permeability.

Research has consistently shown that halogen-substituted cinnolines often exhibit enhanced pharmacological effects. ijariit.com Specifically, derivatives containing chloro, bromo, and fluoro groups have demonstrated potent antibacterial, anti-inflammatory, and antifungal activities when compared to their non-halogenated counterparts. thepharmajournal.comwisdomlib.orgresearchgate.net For instance, studies on various cinnoline series have revealed that chloro-substituted compounds, in particular, show significant antimicrobial and anti-inflammatory properties. thepharmajournal.comrroij.comnih.gov The position and nature of the halogen substituent can be finely tuned to optimize interactions with biological targets, making halogenated cinnolines a subject of intense academic investigation for the development of new therapeutic agents. mdpi.comthepharmajournal.com

Specific Research Context of 7-Bromo-4,6-dichlorocinnoline within the Cinnoline Scaffold

Within the diverse family of halogenated cinnolines, this compound emerges as a key chemical intermediate for the synthesis of more complex, biologically active molecules. Its trifunctionalized structure, featuring a bromine atom at the C7 position and chlorine atoms at the C4 and C6 positions, offers multiple reaction sites for further chemical elaboration.

Scientific literature highlights the utility of this compound as a precursor in nucleophilic substitution and cross-coupling reactions. Research into antiparasitic agents has described the synthesis of substituted 4-aminocinnolines using chlorinated cinnoline precursors, noting that the reaction of a cinnolone with phosphorus oxychloride can lead to the formation of dichlorinated byproducts like 4,6-dichlorocinnoline (B3150008) under certain conditions. acs.orgacs.org This reactivity underscores the compound's role as a versatile building block.

Furthermore, studies on palladium-catalyzed Suzuki-Miyaura coupling reactions have explored the site-selective reactivity of dihalocinnolines. It has been noted that 4,6-dichlorocinnoline undergoes selective substitution at the C4 position, which is more reactive than the C6 position. rsc.orgnih.gov This predictable selectivity is highly valuable in synthetic chemistry. A patent for kinase inhibitors describes a reaction where this compound is reacted with tert-butyl piperazine-1-carboxylate, with the substitution occurring at the reactive C4 position, to create advanced intermediates for potential drug candidates. google.comgoogleapis.com Therefore, the primary research context for this compound is as a specialized and highly functionalized intermediate for constructing targeted molecules in drug discovery programs. acs.orggoogle.com

Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₃BrCl₂N₂ |

| Molecular Weight | 277.93 g/mol |

| Appearance | Not specified in reviewed sources |

| Melting Point | Not specified in reviewed sources |

| Key Reactivity | Acts as an intermediate; undergoes selective nucleophilic substitution at the C4 position. rsc.orggoogle.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H3BrCl2N2 |

|---|---|

Molecular Weight |

277.93 g/mol |

IUPAC Name |

7-bromo-4,6-dichlorocinnoline |

InChI |

InChI=1S/C8H3BrCl2N2/c9-5-2-8-4(1-6(5)10)7(11)3-12-13-8/h1-3H |

InChI Key |

HKWZXTLWDMBHSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Br)N=NC=C2Cl |

Origin of Product |

United States |

Synthetic Methodologies for 7 Bromo 4,6 Dichlorocinnoline

Overview of Precursor Synthesis Strategies

The foundation for synthesizing 7-bromo-4,6-dichlorocinnoline lies in the careful preparation of its precursors. These initial steps are crucial for ensuring the correct placement of substituents on the final cinnoline (B1195905) ring.

Synthesis of Substituted Cinnolin-4(1H)-ones

A common pathway to cinnoline derivatives involves the formation of a substituted cinnolin-4(1H)-one intermediate. nih.govacs.org These compounds serve as a versatile platform for further chemical modifications. One established method for creating the cinnoline nucleus is through the intramolecular cyclization of hydrazones, which can be formed by the diazotization of substituted anilines followed by coupling with a suitable partner like cyanoacetamide. nih.gov Another approach involves the Richter-type cyclization of 2-ethynylaryltriazenes. researchgate.net The synthesis of quinolin-4-ones, a related heterocyclic system, can be achieved through methods like the Gould-Jacobs and Conrad-Limpach pathways, which start from aniline (B41778) derivatives. mdpi.com

Preparation of Halogenated Anilines as Starting Materials

The synthesis often commences with halogenated anilines, which provide the basic framework and initial halogen substituents. For instance, 3-bromo-5-chloroaniline (B31250) can be prepared by the reduction of 3-bromo-5-chloronitrobenzene. Various methods exist for this reduction, including the use of reduced iron powder or ammonium (B1175870) formate (B1220265) with a Raney-Ni catalyst. These halogenated anilines are reactive in diazonium salt synthesis, a key step in forming the cinnoline ring.

Direct Synthesis Routes to this compound

With the necessary precursors in hand, direct synthesis routes focus on constructing the cinnoline core and introducing the required chloro and bromo substituents.

Diazotization and In Situ Cyclization Approaches

A pivotal step in many cinnoline syntheses is the diazotization of a substituted aniline, followed by an intramolecular cyclization. nih.govresearchgate.net For example, the diazotization of o-aminoacetophenone derivatives, followed by in situ cyclization, can yield a bromocinnolin-4(1H)-one. nih.govacs.org This process, often referred to as the Richter synthesis, involves the formation of a diazonium intermediate which then cyclizes to form the dihydrocinnoline (B15445986) intermediate. researchgate.net

Halogenation Procedures for Cinnoline Core

Once the cinnoline core is formed, halogenation reactions are employed to introduce the chloro and bromo atoms at the desired positions. Chlorination of a cinnolin-4(1H)-one derivative can be achieved using reagents like phosphorus oxychloride (POCl₃). nih.govacs.org The reaction conditions, such as the solvent and temperature, are critical to control the regioselectivity of the halogenation. nih.govacs.org For instance, the chlorination of 7-bromocinnolin-4(1H)-one with POCl₃ yields 7-bromo-4-chlorocinnoline. In some cases, direct bromination or chlorination of the cinnoline ring can be performed using reagents like N-bromosuccinimide (NBS) or chlorine gas (Cl₂).

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is essential for maximizing the yield of this compound and minimizing the formation of unwanted byproducts. For example, during the chlorination of 6-bromocinnolin-4(1H)-one with neat POCl₃, a significant amount of 4,6-dichlorocinnoline (B3150008) can be formed as a side product. nih.govacs.org The use of a co-solvent like tetrahydrofuran (B95107) (THF) has been shown to reduce the formation of this undesired byproduct. nih.govacs.org Similarly, in Suzuki-Miyaura coupling reactions involving dihalocinnolines, the choice of catalyst and reaction conditions can influence which halogen is preferentially substituted. rsc.org The temperature and choice of base are also critical parameters that need to be controlled to achieve the desired outcome. researchgate.netresearchgate.net

| Reactant | Reagent(s) | Solvent(s) | Product | Yield (%) | Reference(s) |

| 3-bromo-5-chloronitrobenzene | Reduced iron powder | Propionic acid | 3-bromo-5-chloroaniline | 90 | |

| 3-bromo-5-chloronitrobenzene | Raney-Ni, Ammonium formate | Dehydrated alcohol | 3-bromo-5-chloroaniline | 93 | |

| 6-bromocinnolin-4(1H)-one | POCl₃, THF | - | 6-bromo-4-chlorocinnoline | - | nih.gov |

| 7-bromocinnolin-4(1H)-one | POCl₃ | - | 7-bromo-4-chlorocinnoline | - | |

| This compound | tert-butyl piperazine-1-carboxylate, DIEA | 1,4-dioxane | tert-butyl 4-(7-bromo-6-chlorocinnolin-4-yl)piperazine-1-carboxylate | - | google.comgoogleapis.com |

Regiochemical Control in Halogenation and Chlorination

Achieving the desired substitution pattern in the synthesis of polysubstituted cinnolines is a significant challenge. The electronic nature of the cinnoline ring and the influence of existing substituents dictate the position of incoming electrophiles or nucleophiles.

Strategies to Mitigate Byproduct Formation (e.g., 4,6-dichlorocinnoline)

A common issue in the synthesis of bromo-dichloro-substituted cinnolines is the formation of undesired byproducts, such as 4,6-dichlorocinnoline. acs.orgnih.gov This often occurs during the chlorination of a bromo-cinnolinone precursor. For instance, the chlorination of 6-bromocinnolin-4(1H)-one with neat phosphorus oxychloride (POCl₃) can lead to a high conversion to 4,6-dichlorocinnoline, where the bromine is unexpectedly replaced by chlorine. acs.orgnih.gov

To circumvent this, several strategies can be employed:

Solvent Dilution: One effective method to minimize the formation of the dichlorinated byproduct is to dilute the reaction mixture. The use of a co-solvent like anhydrous tetrahydrofuran (THF) with POCl₃ has been shown to significantly reduce the unwanted chlorine displacement of bromine. acs.orgescholarship.org This approach provides a greater than 10:1 ratio of the desired bromo-chlorinated product to the dichlorinated side product. acs.org

Controlled Reagent Stoichiometry: Careful control over the equivalents of the chlorinating agent is crucial. Using a minimal excess of POCl₃ (e.g., 3 equivalents) can favor the desired chlorination without promoting the undesired halogen exchange. acs.org

Solvent and Reagent Effects on Regioselectivity

The choice of solvent and reagents plays a pivotal role in directing the regioselectivity of halogenation and chlorination reactions on the cinnoline scaffold.

Solvent Effects:

The solvent can influence the reactivity of both the substrate and the reagent, thereby affecting the regiochemical outcome. For instance, in the synthesis of 4-amino-6-chlorocinnoline, dimethylformamide (DMF) is used as a solvent for the reaction with N-chlorosuccinimide (NCS). The polarity and coordinating ability of the solvent can stabilize intermediates and transition states, guiding the substituent to the desired position. While specific studies on this compound are limited, the principles of solvent effects in related halogenations are transferable. The use of computational models like COSMO-RS can aid in predicting solvation energies to optimize solvent selection (e.g., DMF vs. THF) for better regioselectivity.

Reagent Effects:

The nature of the halogenating or chlorinating agent is a key determinant of regioselectivity.

N-Halosuccinimides: Reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for halogenating the cinnoline ring. acs.orgnih.gov Their reactivity can be modulated by reaction conditions. For example, the bromination of o-aminoacetophenone, a precursor to the cinnoline ring, is carried out with NBS in dichloromethane (B109758) at low temperatures. acs.orgnih.gov

Lewis Acids: The addition of a Lewis acid catalyst, such as iron(III) bromide, can enhance the regioselectivity of bromination by activating the brominating agent and directing it to a specific position.

Phosphorus Oxychloride: POCl₃ is a standard reagent for converting cinnolin-4-ones to 4-chlorocinnolines. acs.orgnih.govescholarship.org However, as previously discussed, its reactivity needs to be tempered to avoid side reactions.

The following table summarizes the impact of different reagents on the synthesis of halogenated cinnolines:

| Reagent | Role | Typical Reaction | Reference |

| N-Bromosuccinimide (NBS) | Brominating Agent | Bromination of aryl precursors | acs.org, nih.gov |

| N-Chlorosuccinimide (NCS) | Chlorinating Agent | Chlorination of aminocinnolines | |

| Phosphorus Oxychloride (POCl₃) | Chlorinating Agent | Conversion of cinnolinones to chlorocinnolines | acs.org, nih.gov |

| Iron(III) Bromide | Lewis Acid Catalyst | Enhances regioselectivity in bromination |

Modern Synthetic Approaches for Cinnoline Derivatization

In recent years, there has been a significant shift towards developing more efficient and environmentally friendly methods for the synthesis of heterocyclic compounds, including cinnoline derivatives.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.netrsc.org This technique has been successfully applied to the synthesis of various cinnoline derivatives. nih.govresearchgate.netrsc.orgrsc.org

Key advantages of microwave-assisted synthesis include:

Reduced Reaction Times: Reactions that might take hours or even days with conventional heating can often be completed in minutes under microwave irradiation. nih.govresearchgate.netrsc.org For instance, a multi-component reaction to form densely functionalized cinnolines was achieved in 20 minutes under controlled microwave heating. nih.govresearchgate.net

Improved Yields: Microwave heating can lead to higher product yields by minimizing the formation of byproducts due to rapid and uniform heating. nih.gov

Enhanced Energy Efficiency: The significant reduction in reaction time contributes to a more energy-efficient process.

A study on the synthesis of densely functionalized cinnolines utilized microwave heating at 100°C for 20 minutes in the presence of piperidine (B6355638) to afford high yields (86-93%) of the desired products. researchgate.net

Investigation of Green Chemistry Principles in Cinnoline Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. researchgate.netspringerprofessional.deresearchgate.nettandfonline.com

Key Green Chemistry Principles in Cinnoline Synthesis:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water, ionic liquids, or even performing reactions under solvent-free conditions is a key focus. researchgate.nettandfonline.com

Catalysis: The use of catalysts, particularly reusable heterogeneous catalysts, can improve atom economy and reduce waste. researchgate.netresearchgate.net

Energy Efficiency: As discussed, microwave-assisted synthesis is a prime example of designing for energy efficiency, a core principle of green chemistry. researchgate.netresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental goal. researchgate.net

One innovative approach involves the use of natural Lycopodium clavatum sporopollenin (B1173437) (LCS) microcapsules as microreactors for the microwave-assisted synthesis of cinnoline derivatives. rsc.orgrsc.org This method represents a green and efficient pathway for producing these compounds. rsc.orgrsc.org

The following table outlines some green chemistry approaches applied to the synthesis of related heterocyclic compounds, which can be extrapolated to cinnoline synthesis:

| Green Chemistry Approach | Example | Benefit | Reference |

| Microwave-Assisted Synthesis | One-pot synthesis of cinnoline derivatives | Reduced reaction time, increased yield | nih.gov, researchgate.net |

| Use of Natural Microreactors | Synthesis within sporopollenin microcapsules | Green and efficient, potential for novel applications | rsc.org, rsc.org |

| Use of Greener Catalysts | L-arabinose for quinoxaline (B1680401) synthesis | Eco-friendly, sustainable | tandfonline.com |

| Solvent Recovery | Recycling of DMF via vacuum distillation | Waste reduction |

Chemical Reactivity and Derivatization of 7 Bromo 4,6 Dichlorocinnoline

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the 7-Bromo-4,6-dichlorocinnoline scaffold is a key method for introducing a variety of functional groups. The regioselectivity of these reactions is governed by the electronic activation conferred by the nitrogen atoms of the cinnoline (B1195905) ring system and the nature of the halogen leaving group.

Reactivity of Halogens at C-4 and C-6 Positions

The chlorine atom at the C-4 position of the cinnoline ring is significantly more susceptible to nucleophilic attack than the chlorine atom at the C-6 position. This enhanced reactivity is due to the C-4 position being alpha to the N-1 nitrogen atom. The electron-withdrawing nature of the nitrogen atom polarizes the C4-Cl bond, making the carbon atom highly electrophilic and stabilizing the intermediate Meisenheimer complex formed during the SNAr reaction. rsc.orgnih.gov This effect is well-documented in related N-heterocyclic systems, such as 2,4-dichloroquinazolines, where nucleophilic substitution occurs selectively at the C-4 position. nih.gov In contrast, the C-6 position is part of the benzo-fused ring and lacks such direct electronic activation, rendering the C6-Cl bond considerably less reactive towards nucleophiles. Studies on 4-chlorocinnoline (B183215) have shown its lability, readily undergoing hydrolysis to form 4-cinnolinone, which further underscores the high reactivity of the C-4 position. researchgate.net

Selective Displacement of Chloro and Bromo Substituents

In SNAr reactions, the leaving group ability of halogens typically follows the order F > Cl > Br > I, which is inversely related to their bond strength with carbon. Consequently, the two chloro substituents in this compound are expected to be more readily displaced by nucleophiles than the bromo substituent, assuming similar electronic environments.

However, the regioselectivity is overwhelmingly dictated by the electronic activation at the C-4 position. Therefore, a nucleophile will selectively displace the C4-chloro group under controlled conditions, leaving the C6-chloro and C7-bromo groups intact. Achieving substitution at the C-6 or C-7 positions via SNAr would require much harsher reaction conditions, under which the C-4 position would have already reacted. The selective displacement of the C4-chloro group provides a reliable strategy for the initial functionalization of the molecule.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a primary method for the derivatization of halogenated heterocycles like this compound. The outcome and site-selectivity of these reactions are influenced by a complex interplay between intrinsic halide reactivity, electronic activation of the C-X bond, and the specific catalyst system employed.

Suzuki-Miyaura Coupling Investigations on Halogenated Cinnolines

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for creating C-C bonds. Investigations into the behavior of halogenated cinnolines in this reaction have revealed strong regioselectivity. Specifically, studies on 4,6-dichlorocinnoline (B3150008) show that Suzuki-Miyaura coupling occurs selectively at the C-4 position. rsc.orgnih.gov This observation highlights that the electronic activation at the C-4 position, due to its proximity to the ring nitrogen, can be a dominant factor in determining the site of reaction, even when multiple identical halogens are present. While direct studies on this compound are not extensively reported, this finding provides a strong basis for predicting its reactivity. nih.gov

Analysis of Site-Selectivity in Cross-Coupling of Dihalogenated Cinnoline Derivatives

The site-selectivity in the cross-coupling of this compound is a subject of considerable chemical interest due to the competition between two key factors:

Intrinsic Halide Reactivity : In palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl. researchgate.netmdpi.com Based on this trend alone, the C7-Br bond would be expected to be the most reactive site for oxidative addition to the palladium catalyst.

Electronic Activation : As seen in Suzuki-Miyaura coupling, the C-4 position is electronically activated, which enhances its reactivity. rsc.orgnih.gov

This competition between the inherently more reactive C-Br bond and the electronically activated C-Cl bond means that the reaction conditions, particularly the choice of palladium catalyst and ligands, can be tuned to favor one position over the other. This phenomenon has been demonstrated in analogous systems like 2-chloro-6-bromoquinoline, where different catalyst systems can direct the coupling to either the C-2 (chloro) or C-6 (bromo) position. rsc.orgnih.gov For this compound, it is plausible that a catalyst system with less sensitivity to electronic effects might favor coupling at C-7, while a different system could exploit the electrophilicity of the C-4 position.

| Substrate | Catalyst System | Major Product Site | Halogen Reacted |

|---|---|---|---|

| 2-chloro-6-bromoquinoline | Pd(PPh₃)₄ | C-2 | Chloro |

| 2-chloro-6-bromoquinoline | Pd(dppf)Cl₂ | C-6 | Bromo |

Other Cross-Coupling Reactions (e.g., Buchwald reactions)

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed cross-coupling reaction used for the formation of C-N bonds. While specific studies on this compound are limited, the principles of selectivity can be inferred from related substrates. Research on 6-bromo-2-chloroquinoline (B23617) has shown that selective Buchwald-Hartwig amination of the aryl bromide at the C-6 position can be achieved in the presence of the more electronically activated heteroaryl chloride at the C-2 position. nih.gov

Further Chemical Transformations Involving the Cinnoline Nitrogen Atoms

The presence of two nitrogen atoms in the cinnoline ring of this compound introduces sites of nucleophilicity and basicity, allowing for a range of chemical transformations. However, the reactivity of these nitrogen atoms is significantly modulated by the presence of three electron-withdrawing halogen substituents (bromo and chloro groups) on the benzene (B151609) portion of the molecule. These substituents decrease the electron density of the heterocyclic ring, thereby reducing the nucleophilicity of the nitrogen atoms and making reactions such as N-alkylation and N-oxidation more challenging compared to unsubstituted or electron-rich cinnolines.

N-Alkylation and Quaternization

The nitrogen atoms of the cinnoline ring can potentially react with alkylating agents to form cinnolinium salts. This reaction, a form of quaternization, typically involves the attack of one of the nitrogen atoms on an electrophilic carbon of an alkyl halide or a similar reagent. In the case of this compound, the reduced nucleophilicity of the nitrogen atoms necessitates the use of more reactive alkylating agents and potentially harsher reaction conditions.

The regioselectivity of N-alkylation is an important consideration. The two nitrogen atoms in the cinnoline ring are in different electronic environments. N-1 is adjacent to the benzene ring, while N-2 is positioned between the benzene ring and the rest of the pyridazine (B1198779) ring. The electron-withdrawing effects of the bromo and chloro substituents are transmitted through the aromatic system, influencing the relative nucleophilicity of N-1 and N-2. Generally, in substituted cinnolines, alkylation can occur at either nitrogen, and the preferred site is dependent on both steric and electronic factors. For this compound, it is anticipated that the reaction would lead to a mixture of N-1 and N-2 alkylated products, with the distribution being sensitive to the specific alkylating agent and reaction conditions employed.

| Reagent | Product(s) | Reaction Conditions | Expected Observations |

| Methyl Iodide (CH₃I) | 7-Bromo-4,6-dichloro-1-methylcinnolinium iodide and 7-Bromo-4,6-dichloro-2-methylcinnolinium iodide | Typically in a polar aprotic solvent such as DMF or acetonitrile, with heating. | Formation of a mixture of isomeric quaternary salts. The ratio of products would depend on the relative thermodynamic and kinetic stability of the two isomers. |

| Benzyl (B1604629) Bromide (C₆H₅CH₂Br) | 7-Bromo-4,6-dichloro-1-benzylcinnolinium bromide and 7-Bromo-4,6-dichloro-2-benzylcinnolinium bromide | Similar conditions to methylation, may require slightly elevated temperatures due to the larger size of the benzyl group. | A mixture of N-1 and N-2 benzylated products is expected. Steric hindrance from the benzyl group might influence the regioselectivity. |

N-Oxidation

The nitrogen atoms of the cinnoline ring can also undergo oxidation to form N-oxides. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide in acetic acid. The formation of an N-oxide introduces a positive formal charge on the nitrogen atom and a negative formal charge on the oxygen atom, which significantly alters the electronic properties and reactivity of the cinnoline ring system.

Similar to N-alkylation, the presence of electron-withdrawing halogens in this compound deactivates the nitrogen atoms towards oxidation. Consequently, stronger oxidizing agents or more forcing reaction conditions may be required to achieve the desired transformation.

The regioselectivity of N-oxidation is also a key aspect. Oxidation can potentially occur at either N-1 or N-2, leading to the formation of this compound-1-oxide or this compound-2-oxide. The site of oxidation is influenced by the electronic environment of each nitrogen atom. In many substituted cinnolines, oxidation preferentially occurs at the more sterically accessible and/or more electron-rich nitrogen atom. For this compound, a mixture of the two possible N-oxides is a likely outcome, with the product ratio being dependent on the specific oxidant and reaction conditions.

| Oxidizing Agent | Product(s) | Reaction Conditions | Expected Observations |

| m-Chloroperoxybenzoic acid (m-CPBA) | This compound-1-oxide and this compound-2-oxide | In a chlorinated solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃) at or below room temperature. | Formation of a mixture of isomeric N-oxides. The reaction progress would likely be slower than for electron-rich cinnolines. |

| Hydrogen Peroxide (H₂O₂) in Acetic Acid | This compound-1-oxide and this compound-2-oxide | Heating in a mixture of hydrogen peroxide and glacial acetic acid. | This method may require higher temperatures and longer reaction times due to the deactivated nature of the substrate. A mixture of products is anticipated. |

Structural Elucidation and Spectroscopic Characterization of 7 Bromo 4,6 Dichlorocinnoline and Its Derivatives

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

No published data on the accurate mass measurement or elemental composition analysis of 7-Bromo-4,6-dichlorocinnoline using HRMS is currently available.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Specific LC-MS data, including retention times, mass-to-charge ratios of molecular ions, or fragmentation patterns for this compound, have not been reported in the scientific literature.

X-ray Diffraction (XRD) for Solid-State Structural Determination

There are no available crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, from X-ray diffraction studies of this compound.

Chromatographic Techniques for Compound Purity and Isolation

Thin Layer Chromatography (TLC)

Information regarding the retention factor (Rf) values, solvent systems, or visualization methods used for the TLC analysis of this compound is not documented.

High-Performance Liquid Chromatography (HPLC)

Details of HPLC methods, including column specifications, mobile phases, flow rates, and retention times for the analysis or purification of this compound, are absent from the literature.

Ultra-Performance Liquid Chromatography (UPLC)

Similarly, no UPLC methods or corresponding analytical data for this compound have been found in published research.

The absence of this foundational analytical data precludes a detailed discussion and presentation of the structural and chromatographic properties of this compound. Further research and publication in these areas would be necessary to populate these critical sections.

Broader Academic and Research Trajectories for Halogenated Cinnoline Scaffolds

Investigation of Halogenated Cinnolines in Advanced Materials Science

The inherent electronic properties of the cinnoline (B1195905) ring system, characterized by its electron-deficient nature, make it an attractive candidate for the development of novel organic materials. researchgate.net Halogenation provides a powerful tool to modulate these properties, influencing the molecular orbitals and intermolecular interactions that govern the material's bulk characteristics.

Halogenated cinnoline derivatives are being explored for their unique optical properties and potential applications in optoelectronics. researchgate.net The electronic transitions within the aromatic system can be tuned by the number, type, and position of halogen substituents. These modifications influence the absorption and emission spectra of the compounds. For instance, the introduction of halogens can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the energy of the HOMO-LUMO gap. nih.gov

Research into related nitrogen-containing heterocycles, such as quinolines, has demonstrated that strategic functionalization can lead to materials with desirable characteristics for optoelectronic devices. mdpi.com These properties include significant Stokes shifts and high quantum yields, which are crucial for applications in organic light-emitting diodes (OLEDs) and chemical sensors. mdpi.comresearchgate.net Cinnoline-containing poly(arylene ethynylene)s, for example, have been synthesized and shown to exhibit fluorescence that is sensitive to quenching by metal ions like Pd²⁺, indicating their potential as optical sensors. nih.gov The study of these related systems suggests that halogenated cinnolines could serve as key building blocks for new optoelectronic materials.

| Compound Class | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Potential Application |

|---|---|---|---|---|

| Cinnoline-containing Polymers | ~425 | 450 - 500 | N/A | Optical Sensors nih.gov |

| Substituted Quinolines | 350 - 400 | 450 - 550 | Up to 0.6 | OLEDs, Chemosensors mdpi.comuconn.edu |

| Coumarin-Quinolines | 380 - 450 | 480 - 580 | Variable | Fluorophores for Sensing nazmulhosen.xyz |

The development of novel organic luminescent materials is a rapidly advancing field, driven by the demand for more efficient and stable components in displays, lighting, and bio-imaging. Cinnoline derivatives are recognized for their luminescent properties. researchgate.net The rigid, planar structure of the cinnoline core is conducive to strong fluorescence. Halogen atoms can enhance luminescence through the "heavy atom effect," which can promote intersystem crossing and lead to phosphorescence, a desirable property for certain OLED applications.

Furthermore, functionalized cinnolines and related quinoline (B57606) compounds have been incorporated into metal-organic frameworks (MOFs) and other complex structures to create highly luminescent materials. mdpi.comnih.gov These materials can exhibit long-afterglow properties, making them suitable for applications in information security and bio-imaging. mdpi.com The ability to systematically modify the cinnoline scaffold through its halogenated derivatives allows for the fine-tuning of emission color and efficiency, paving the way for the creation of bespoke luminescent materials.

Computational Modeling and Prediction of Cinnoline Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the chemical reactivity and electronic properties of molecules. nih.govrsc.org For complex scaffolds like 7-Bromo-4,6-dichlorocinnoline, DFT calculations can provide invaluable insights that guide synthetic strategies and explain experimental observations. nih.gov

By calculating the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), researchers can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net Molecular Electrostatic Potential (MEP) maps, for example, visualize the electron-rich and electron-deficient regions of a molecule, highlighting reactive centers. For this compound, such models can predict the relative reactivity of the three C-halogen bonds, which is crucial for planning selective substitution reactions. nih.gov The energy gap between the HOMO and LUMO is another critical parameter, as it relates to the molecule's kinetic stability and electronic transition energies, which are relevant to its optical properties. nih.gov

| Computational Parameter | Significance |

|---|---|

| HOMO Energy | Indicates the ability to donate an electron (nucleophilicity). |

| LUMO Energy | Indicates the ability to accept an electron (electrophilicity). |

| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, predicting sites for electrophilic and nucleophilic attack. nih.gov |

| Calculated Dipole Moment | Provides information on the polarity of the molecule. nih.gov |

Strategies for Scaffold Diversification Utilizing this compound as a Key Intermediate

The true synthetic value of this compound lies in its potential as a versatile building block for creating a diverse library of new chemical entities. The differential reactivity of the bromine and chlorine substituents is key to this utility. In modern organic synthesis, palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Generally, the reactivity of carbon-halogen bonds in these reactions follows the order C-I > C-Br > C-Cl. This hierarchy allows for the selective functionalization of polyhalogenated aromatic compounds. In the case of this compound, the C7-Br bond is expected to be significantly more reactive than the C4-Cl and C6-Cl bonds. This allows for initial, selective modification at the 7-position using reactions like the Suzuki, Sonogashira, or Buchwald-Hartwig couplings, while leaving the two chloro-substituents intact for subsequent transformations under more forcing conditions. consensus.appyoutube.com This stepwise approach enables the controlled and precise construction of complex molecules with distinct functionalities at specific positions on the cinnoline core. Such strategies are fundamental to creating novel compounds for evaluation in drug discovery and materials science. nih.gov

| Reaction Name | Coupling Partner | Bond Formed | Typical Application |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (R-B(OR)2) | C-C | Introduction of aryl or alkyl groups. wikipedia.org |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C (sp2-sp) | Introduction of alkynyl groups. wikipedia.orgconsensus.app |

| Heck Coupling | Alkene (R-CH=CH2) | C-C | Introduction of vinyl groups. youtube.com |

| Buchwald-Hartwig Amination | Amine (R-NH2) | C-N | Introduction of amino groups. youtube.com |

| Stille Coupling | Organostannane Reagent (R-SnR'3) | C-C | Introduction of various organic fragments. youtube.com |

Q & A

Q. What are the optimal synthetic routes for 7-Bromo-4,6-dichlorocinnoline in laboratory settings?

Methodological Answer: A stepwise halogenation approach is recommended. Begin with cinnoline derivatives, introducing bromine and chlorine substituents using agents like N-bromosuccinimide (NBS) or Cl₂ gas under inert conditions. Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (e.g., 60–80°C for bromination) to minimize side products. Purify the final product via column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate). Validate purity with HPLC (>95% purity threshold) .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify substituent positions and coupling patterns. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion). Cross-reference experimental NMR data with computational predictions (e.g., density functional theory, DFT) or databases like the NIST Chemistry WebBook for analogous halogenated cinnolines .

Q. How should researchers assess the solubility and stability of this compound in different solvents?

Methodological Answer: Perform solubility tests in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) using gravimetric analysis. For stability, conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor degradation via UV-Vis spectroscopy and HPLC, applying Arrhenius kinetics to predict shelf-life .

Advanced Research Questions

Q. How can contradictions in reported reactivity data for this compound be resolved?

Methodological Answer: Systematically replicate experimental conditions from conflicting studies, controlling variables like catalyst loading, solvent purity, and reaction atmosphere. Use in situ infrared (IR) spectroscopy to track intermediate formation. Apply multivariate statistical analysis (e.g., principal component analysis) to identify critical variables. Publish reproducibility protocols to align community standards .

Q. What mechanistic insights can be gained from studying the substitution effects in this compound?

Methodological Answer: Investigate substituent electronic effects via Hammett plots by synthesizing analogs with varying electron-withdrawing/donating groups. Compare reaction rates in nucleophilic aromatic substitution using kinetic studies (e.g., stopped-flow spectroscopy). Pair experimental data with DFT calculations to map transition states and activation energies .

Q. How should researchers design toxicity studies for this compound in non-clinical models?

Methodological Answer: Follow OECD guidelines for acute toxicity testing in rodent models, using dose-ranging studies (e.g., 10–100 mg/kg) with intraperitoneal administration. Monitor biomarkers (e.g., liver enzymes, renal function) and histopathological changes. Include positive/negative controls and validate results with metabolomics profiling to identify toxic metabolites .

Q. What strategies mitigate thermal degradation during the synthesis of this compound?

Methodological Answer: Optimize reaction cooling (e.g., ice bath for exothermic steps) and use stabilizing agents like radical inhibitors (e.g., BHT). Characterize thermal stability via differential scanning calorimetry (DSC) to identify decomposition thresholds. Implement inert gas purging to prevent oxidative side reactions .

Key Considerations

- Data Validation: Cross-check spectral and reactivity data with peer-reviewed databases (e.g., NIST) to avoid reliance on non-validated sources .

- Ethical Compliance: Adhere to institutional review protocols for non-clinical studies, emphasizing humane endpoints and 3R principles (Replacement, Reduction, Refinement) .

- Contradiction Management: Document all experimental parameters meticulously to enable cross-study comparisons and meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.